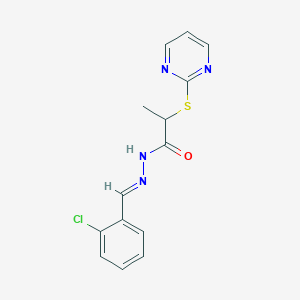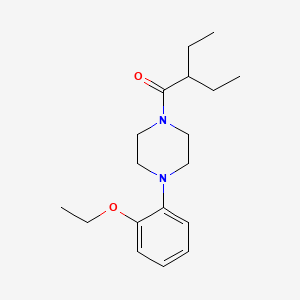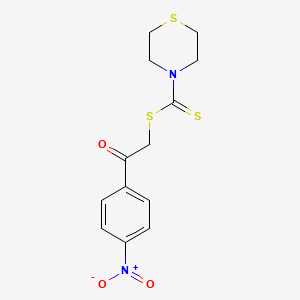
N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide, also known as CBPR, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a hydrazide derivative that has shown promising results in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the cell. N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide has been shown to inhibit the activity of DNA gyrase, an essential enzyme for DNA replication in bacteria. Additionally, N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression in cells.
Biochemical and Physiological Effects:
N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal cells, as well as the replication of viral particles. N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide has been shown to exhibit antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide is its wide range of potential applications in scientific research. It has been shown to exhibit various properties that may be useful in the development of new drugs and diagnostic tools. Additionally, N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide is relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide. One potential direction is the development of new drugs based on the structure of N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide. N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide has shown promising results in various fields of research, and its structure may serve as a template for the development of new drugs with improved properties. Additionally, further studies are needed to fully understand the mechanism of action of N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide and its potential applications in scientific research. Finally, the development of new methods for the synthesis and purification of N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide may lead to improved yields and purity, making it more accessible to researchers.
Méthodes De Synthèse
The synthesis of N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide involves the reaction of 2-chlorobenzaldehyde with 2-pyrimidinylthioacetic acid hydrazide in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide in its pure form. This synthesis method has been reported to yield high purity and high yield of N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide.
Applications De Recherche Scientifique
N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide has also been studied for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells. Additionally, N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
Propriétés
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-pyrimidin-2-ylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4OS/c1-10(21-14-16-7-4-8-17-14)13(20)19-18-9-11-5-2-3-6-12(11)15/h2-10H,1H3,(H,19,20)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZABVFPGWEQSM-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC=C1Cl)SC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1Cl)SC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(2-furoyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5847430.png)



![4-methyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine](/img/structure/B5847457.png)
![2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5847460.png)
![1-[(3-methyl-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5847465.png)


![ethyl 5-[(2-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5847501.png)

![3-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B5847503.png)
![N-(2-fluorophenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5847505.png)